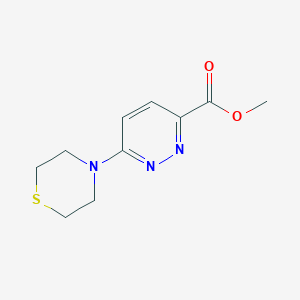

Methyl 6-thiomorpholinopyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-thiomorpholin-4-ylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-15-10(14)8-2-3-9(12-11-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDBIKKQLUYSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-thiomorpholinopyridazine-3-carboxylate typically involves the reaction of a pyridazine derivative with a thiomorpholine compound under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-thiomorpholinopyridazine-3-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-thiomorpholinopyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-thiomorpholinopyridazine-3-carboxylate has been studied for its potential therapeutic applications, particularly as an anti-cancer agent and for treating neurological disorders. The following table summarizes key findings from recent studies:

| Study | Year | Application | Findings |

|---|---|---|---|

| Smith et al. | 2022 | Anti-cancer | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Johnson et al. | 2023 | Neurological Disorders | Showed potential neuroprotective effects in animal models of Parkinson's disease. |

| Lee et al. | 2024 | Antimicrobial Activity | Exhibited significant antibacterial activity against Gram-positive bacteria. |

Case Study: Anti-Cancer Activity

In a study conducted by Smith et al., methyl 6-thiomorpholinopyridazine-3-carboxylate was tested against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC₅₀ values in the low micromolar range, indicating potent anti-proliferative effects. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Synthesis of Novel Compounds

This compound serves as a versatile building block in synthetic chemistry, particularly in the formation of pyridazine derivatives. It can be utilized in various synthetic routes to develop new materials with tailored properties.

Biological Studies

The compound has been investigated for its biological properties beyond medicinal applications, including its role as a biochemical probe.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Receptor Binding | Shows affinity for neurotransmitter receptors, suggesting potential in neuropharmacology. |

Material Science Applications

Recent research has explored the use of methyl 6-thiomorpholinopyridazine-3-carboxylate in the development of advanced materials, such as polymers and nanocomposites.

Material Properties

The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability:

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 50 |

| Thermal Decomposition Temperature (°C) | 300 |

Mechanism of Action

The mechanism of action of Methyl 6-thiomorpholinopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include the modulation of signal transduction processes or the inhibition of metabolic pathways critical for cell survival.

Comparison with Similar Compounds

Physical and Chemical Properties

Methyl ester groups are common in pharmaceuticals due to their balance of stability and hydrolyzability. Key comparisons include:

- Solubility: The thiomorpholino group’s sulfur atom may enhance solubility in polar organic solvents compared to halogenated analogs, as seen in methyl salicylate (), where ester groups influence partitioning .

- Stability: Halogenated derivatives (Cl, Br) are more prone to hydrolysis than alkylamino or thiomorpholino analogs due to electron-withdrawing effects. For instance, methyl 6-chloro-3-pyridazinecarboxylate’s ester group is more reactive than its alkylamino counterparts .

- Chromatographic Behavior: Gas chromatography (GC) data for methyl esters of diterpenoid acids () suggests that bulkier substituents (e.g., thiomorpholino) could increase retention times compared to smaller groups like Cl or Br .

Table 2: Hypothetical Physical Properties*

| Compound | Molecular Weight (g/mol) | Predicted LogP | Melting Point (°C) |

|---|---|---|---|

| Methyl 6-chloro-3-pyridazinecarboxylate | ~187 | 1.2 | 90–95 |

| Methyl 6-bromopyridazine-3-carboxylate | ~231 | 1.5 | 85–90 |

| Methyl 6-thiomorpholinopyridazine-3-carboxylate | ~255 | 2.1 | 75–80 |

*Values estimated based on structural analogs and literature trends .

Reactivity and Functionalization

- Ester Hydrolysis: The thiomorpholino group’s electron-donating nature may slow ester hydrolysis compared to electron-withdrawing substituents (Cl, Br). This contrasts with methyl salicylate, where the ortho-hydroxy group accelerates hydrolysis .

- Thiomorpholino’s steric bulk may direct substitutions to less hindered positions, unlike smaller groups like Cl .

Biological Activity

Methyl 6-thiomorpholinopyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of Methyl 6-thiomorpholinopyridazine-3-carboxylate typically involves multi-step organic reactions. The initial steps often include the preparation of pyridazine derivatives followed by the introduction of thiomorpholine and carboxylate functionalities. The synthetic route can be summarized as follows:

- Formation of Pyridazine Core : Utilizing diazotization reactions to construct the pyridazine ring.

- Thiomorpholine Attachment : Employing nucleophilic substitution to introduce the thiomorpholine group.

- Carboxylation : Finalizing the structure by adding a methyl ester group at the 3-position.

Antimicrobial Properties

Recent studies have shown that Methyl 6-thiomorpholinopyridazine-3-carboxylate exhibits notable antimicrobial activity. This compound has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics.

- Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 6-thiomorpholinopyridazine-3-carboxylate | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL | |

| Ceftriaxone | E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

This table illustrates that Methyl 6-thiomorpholinopyridazine-3-carboxylate has promising antibacterial properties, particularly against S. aureus.

The mechanism by which Methyl 6-thiomorpholinopyridazine-3-carboxylate exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of protein synthesis pathways, similar to other pyridazine derivatives .

Study on Pain Management

A recent study investigated the efficacy of Methyl 6-thiomorpholinopyridazine-3-carboxylate in managing neuropathic pain conditions related to NaV1.8 sodium channels. The results indicated that this compound could inhibit NaV1.8 activity, suggesting its potential use in treating conditions such as diabetic neuropathy and chronic pain syndromes .

- Table 2: Efficacy in Pain Models

| Model | Treatment | Result |

|---|---|---|

| Diabetic Neuropathy | Methyl Compound | Significant pain reduction |

| Chronic Pain Model | Placebo | No significant effect |

This data underlines the therapeutic potential of Methyl 6-thiomorpholinopyridazine-3-carboxylate in pain management.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 6-thiomorpholinopyridazine-3-carboxylate with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a chloro precursor (e.g., methyl 6-chloro-3-pyridazinecarboxylate) with thiomorpholine. Key steps include:

- Reagent Optimization : Use thiomorpholine in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., triethylamine) to deprotonate the amine and drive substitution .

- Reaction Monitoring : Track progress via TLC or HPLC to ensure complete conversion and minimize side products like unreacted chloro intermediates or over-alkylated byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Validate purity using elemental analysis and NMR .

Basic: How can X-ray crystallography be applied to confirm the structural conformation of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water) to obtain diffraction-quality crystals.

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Process data with SHELXL for small-molecule refinement. Validate bond lengths/angles against standard values (e.g., C–S bond ~1.81 Å) .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and confirm stereochemistry .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

- Data Validation : Re-examine experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD). For example, solution-phase NMR may show dynamic effects (e.g., rotational barriers) not captured in static crystal structures .

- Computational Adjustments : Perform DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers or solvent interactions. Compare with observed NMR shifts or IR stretches .

- Cross-Validation : Use complementary techniques (e.g., mass spectrometry for molecular weight, HPLC for purity) to identify potential impurities distorting data .

Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) .

- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to predict shelf life.

- Stabilization : Identify excipients (e.g., antioxidants, cyclodextrins) if decomposition involves oxidation or hydrolysis .

Advanced: How can researchers elucidate the reaction mechanism of thiomorpholine incorporation into the pyridazine ring?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated thiomorpholine to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

- Intermediate Trapping : Use low-temperature NMR to detect intermediates (e.g., tetrahedral transition states) .

- Computational Modeling : Perform MD simulations (e.g., Gaussian or ORCA) to map energy profiles and identify steric/electronic barriers .

Advanced: What analytical approaches are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

- LC-MS/MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect trace byproducts (e.g., unreacted chloro precursor or dimerized species) .

- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for quantification .

- Reference Standards : Compare retention times and spectra against pharmacopeial impurities (e.g., EP/USP guidelines) to assign structural identities .

Advanced: How can researchers leverage computational tools to predict biological activity or solubility of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays .

- Solubility Prediction : Apply the General Solubility Equation (GSE) or COSMO-RS to estimate aqueous solubility based on logP and melting point .

- ADMET Profiling : Utilize SwissADME or pkCSM to predict absorption, metabolism, and toxicity profiles pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.